Tankyrase inhibitors are a class of small molecules designed to block the activity of Tankyrase enzymes (TNKS1 and TNKS2). Tankyrases belong to the poly(ADP-ribose) polymerase (PARP) family and play crucial roles in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis. [] Inhibiting Tankyrases can disrupt these processes, making them attractive targets for cancer therapy and other diseases. [, , ]
Tankyrase-IN-2 is a selective inhibitor of tankyrases, which are poly(ADP-ribose) polymerases involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway and telomere maintenance. Tankyrase-IN-2 has gained attention for its potential therapeutic applications in cancer treatment due to its ability to stabilize key regulatory proteins like AXIN, which is crucial for the proper functioning of the Wnt pathway. This compound is classified as a small molecule inhibitor and has been studied for its efficacy in preclinical models.
Tankyrase-IN-2 was developed as part of a structure-based design approach aimed at creating potent inhibitors of tankyrases. The compound is derived from a series of arylnaphthyridinones and arylpyridopyrimidinones that were synthesized and evaluated for their inhibitory activity against tankyrases. It falls under the category of synthetic organic compounds specifically designed to inhibit enzyme activity within the PARP family, particularly focusing on tankyrase 1 and tankyrase 2.
The synthesis of Tankyrase-IN-2 involves several key steps that utilize established organic chemistry techniques:
Technical details regarding reaction conditions (temperature, solvent systems) and yields are critical but often proprietary or detailed in specific experimental protocols found in scientific literature.
The molecular structure of Tankyrase-IN-2 can be described as follows:
Data on bond lengths, angles, and three-dimensional conformations can be obtained through X-ray crystallography or NMR spectroscopy studies published in relevant journals.
Tankyrase-IN-2 undergoes specific chemical reactions that are crucial for its function:
Detailed kinetic studies provide insights into the rate constants for binding and inhibition.
The mechanism of action for Tankyrase-IN-2 involves several steps:
Data supporting these mechanisms often come from biochemical assays measuring enzyme activity in the presence and absence of the inhibitor.
Tankyrase-IN-2 exhibits several notable physical and chemical properties:
Relevant data can be found in supplementary materials accompanying research articles detailing its characterization.
Tankyrase-IN-2 has significant potential applications in scientific research and therapeutic development:
Research continues to explore its full therapeutic potential across different cancer types and other diseases associated with dysregulated tankyrase activity.
TNKS1 and TNKS2 share 85% amino acid identity but exhibit distinct structural and functional properties:
Table 1: Structural and Functional Comparison of Tankyrase Isoforms
Feature | TNKS1 | TNKS2 |
---|---|---|
Gene Location | Chromosome 8 (8p23.1) | Chromosome 10 (10q23.32) |
Protein Length | 1,327 residues | 1,166 residues |
N-Terminal Domain | HPS-rich (disordered) | Lacks HPS domain |
Substrate Binding | 5 Ankyrin Repeat Clusters (ARCs 1-5) | Homologous ARCs |
Key Functions | Telomere elongation, Wnt regulation, mitosis | Overlaps TNKS1 but elevated in NSCLC |
Both isoforms recognize substrates via a Tankyrase-Binding Motif (TBM) (consensus: RXXPDGXX). Their catalytic PARP domains add poly-ADP-ribose chains to target proteins, triggering PAR-dependent ubiquitination (PARdU) mediated by E3 ligase RNF146. This leads to proteasomal degradation of substrates like AXIN1 and TRF1 [8] [9]. TNKS2 is overexpressed in non-small cell lung cancer (NSCLC) tissues and correlates with advanced tumor stages, highlighting its oncogenic role [10].
Tankyrases are master regulators of canonical Wnt signaling through AXIN1/2 PARylation. In the absence of Wnt ligands, the β-catenin destruction complex (AXIN1, APC, GSK3β) targets β-catenin for proteasomal degradation. Tankyrase-mediated PARylation of AXIN recruits RNF146, leading to AXIN ubiquitination and degradation. This destabilizes the destruction complex, enabling β-catenin nuclear accumulation and activation of oncogenes (e.g., MYC, CCND1) [3] [8].
Tankyrase-IN-2 disrupts this cascade by inhibiting TNKS1/2 with IC₅₀ values of 10 nM (TNKS1) and 7 nM (TNKS2). In colorectal cancer (CRC) models, it synergizes with PI3K/AKT inhibitors by reducing nuclear β-catenin. Cells with high β-catenin levels show 3-fold increased sensitivity to Tankyrase-IN-2, confirming Wnt-dependence [3] [5].
Beyond Wnt signaling, tankyrases govern:
Tankyrase-IN-2 shows >100-fold selectivity for TNKS1/2 over PARP1 (IC₅₀ = 710 nM), making it ideal for studying non-DNA-repair PARP functions [5] [6].
Table 2: Selectivity Profile of Tankyrase-IN-2 Against PARP Family Members
PARP Isoform | IC₅₀ (μM) | Cellular Function |
---|---|---|
TNKS1 | 0.01 | Wnt signaling, telomere maintenance |
TNKS2 | 0.007 | Overexpressed in NSCLC, GLUT4 traffic |
PARP1 | 0.71 | DNA repair |
PARP2 | 1.0 | DNA repair |
PARP3 | 1.9 | DNA repair, mitotic progression |
PARP6-12 | >10 | Diverse roles |
Colorectal Cancer (CRC)
Non-Small Cell Lung Cancer (NSCLC)
Breast Cancer
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7